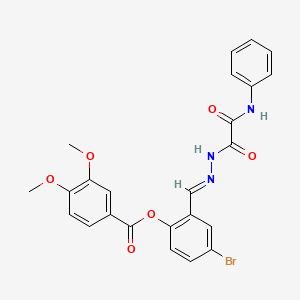![molecular formula C14H10N4O B11926485 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine CAS No. 2006276-99-7](/img/structure/B11926485.png)
2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine is a heterocyclic compound that belongs to the class of phenazine derivatives. Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, antioxidant, and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine typically involves the condensation of 1,2-diaminobenzene with aldehydes or ketones, followed by cyclization reactions . One common method includes the use of palladium-catalyzed N-arylation reactions to form the imidazo[4,5-b]phenazine core . The reaction conditions often involve the use of solvents like ethanol or dimethylformamide, with temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the compound . Optimization of reaction parameters, such as catalyst loading and reaction time, is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The imidazo[4,5-b]phenazine core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid.
Major Products Formed
Scientific Research Applications
2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: Potential use as an antitumor agent due to its ability to interfere with cellular redox states.
Industry: Utilized in the development of dyes and pigments due to its bright coloration properties.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine involves its ability to act as an electron shuttle, modifying cellular redox states and generating reactive oxygen species . This compound can also interact with DNA and proteins, leading to the disruption of cellular processes . The molecular targets include enzymes involved in redox reactions and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyocyanin (5-N-methyl-1-hydroxyphenazine): A well-known phenazine derivative with antimicrobial properties.
Phenazine-1-carboxylic acid: Exhibits potent activity against Mycobacterium tuberculosis.
Clofazimine: An antituberculosis agent with a phenazine core.
Uniqueness
2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine is unique due to its hydroxymethyl group, which enhances its solubility and reactivity compared to other phenazine derivatives . This structural feature allows for a broader range of chemical modifications and applications .
Properties
CAS No. |
2006276-99-7 |
|---|---|
Molecular Formula |
C14H10N4O |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
10H-imidazo[4,5-b]phenazin-2-ylmethanol |
InChI |
InChI=1S/C14H10N4O/c19-7-14-17-12-5-10-11(6-13(12)18-14)16-9-4-2-1-3-8(9)15-10/h1-6,15,19H,7H2 |
InChI Key |
KQPKVAHAZOKWCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=CC4=NC(=NC4=CC3=N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde](/img/structure/B11926402.png)


![(5S)-6-(5-chloropyridin-2-yl)-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate hydrochloride](/img/structure/B11926425.png)

![(1R)-1-[1-[2-[(1R)-1-hydroxyprop-2-enyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol](/img/structure/B11926438.png)







![2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]-N-(3-sulfamoylphenyl)acetamide](/img/structure/B11926492.png)
